MNPAM cpd

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MNPAM (N-(3-(methacryloylamino)propyl)-N-(3-(pyridin-2-yl)phenyl)methacrylamide) cpd is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biosensors.

Aplicaciones Científicas De Investigación

MNPAM cpd has been extensively studied for its potential applications in various fields. In drug delivery, MNPAM cpd has been used as a carrier for the controlled release of drugs. The polymer can be modified to respond to specific stimuli such as pH, temperature, and enzymes, allowing for targeted drug delivery. In tissue engineering, MNPAM cpd has been used as a scaffold for the growth of cells and tissues. The polymer can be modified to support cell adhesion and proliferation, promoting tissue regeneration. In biosensors, MNPAM cpd has been used as a transducer for the detection of biomolecules. The polymer can be modified to bind specifically to target biomolecules, allowing for sensitive and selective detection.

Mecanismo De Acción

The mechanism of action of MNPAM cpd is based on its structure and properties. The polymer consists of a hydrophobic core and a hydrophilic shell, allowing for the encapsulation of hydrophobic drugs and the formation of stable micelles. The polymer can also be modified to have specific functional groups that can interact with target biomolecules, allowing for targeted drug delivery and biosensing.

Biochemical and Physiological Effects:

MNPAM cpd has been shown to have minimal toxicity and immunogenicity in vitro and in vivo. The polymer is biocompatible and biodegradable, allowing for safe and effective use in various applications. The biochemical and physiological effects of MNPAM cpd depend on its specific modifications and applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MNPAM cpd has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. The polymer can be modified to have specific functional groups and properties, allowing for tailored applications. However, the limitations of MNPAM cpd include its potential for batch-to-batch variability, difficulty in purification, and limited scalability.

Direcciones Futuras

There are several future directions for the research and development of MNPAM cpd. These include the optimization of synthesis methods, the development of new modifications and applications, and the investigation of its potential for clinical use. Further research is needed to fully understand the properties and potential of this unique polymer.

In conclusion, MNPAM cpd is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. The polymer has potential applications in various fields, including drug delivery, tissue engineering, and biosensors. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNPAM cpd have been discussed in this paper. Further research is needed to fully understand the properties and potential of this unique polymer.

Métodos De Síntesis

The synthesis of MNPAM cpd involves the reaction between 3-(methacryloylamino)propylamine and 3-(pyridin-2-yl)phenyl isocyanate. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting polymer is then purified through precipitation in a non-solvent such as diethyl ether.

Propiedades

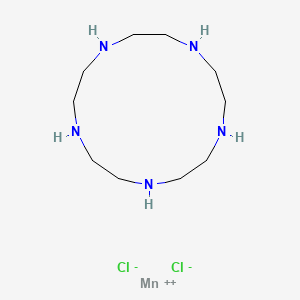

IUPAC Name |

manganese(2+);1,4,7,10,13-pentazacyclopentadecane;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5.2ClH.Mn/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1;;;/h11-15H,1-10H2;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRIFBWDYXPAQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCN1.[Cl-].[Cl-].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25Cl2MnN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934140 |

Source

|

| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MNPAM cpd | |

CAS RN |

150996-10-4 |

Source

|

| Record name | SC 52608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150996104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)